5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 624724-98-7
Cat. No.: VC16150273
Molecular Formula: C17H16N6O3S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-98-7 |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+ |
| Standard InChI Key | JLRBUWSLXWNUPS-WOJGMQOQSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Composition
The compound’s molecular formula is C₂₀H₂₃N₅O₄S, with a molecular weight of 429.5 g/mol . Its structure comprises:
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A 1,2,4-triazole core at position 4, functionalized with a 3-nitrobenzylidene hydrazinyl group.
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A 4-ethoxyphenyl substituent at position 5.
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A thiol (-SH) group at position 3.
The 3-nitrobenzylidene moiety introduces electron-withdrawing properties, while the 4-ethoxyphenyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems . Computational modeling of analogous triazole derivatives suggests that the nitro group participates in hydrogen bonding and π-π stacking interactions, critical for target binding .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For this compound, a plausible pathway includes:
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Formation of the 1,2,4-triazole core: Cyclization of thiosemicarbazide derivatives under basic conditions .
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Hydrazone formation: Condensation of 3-nitrobenzaldehyde with hydrazine derivatives to introduce the benzylidene hydrazinyl group .
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Functionalization: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions .
A detailed protocol from analogous compounds involves:
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Reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.
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Cyclization using potassium hydroxide to yield the triazole-thiol scaffold .
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Condensation with 3-nitrobenzaldehyde in ethanol under reflux to attach the hydrazone moiety .
Yield optimization often employs microwave-assisted synthesis or catalytic systems, such as Zn(II) complexes, to enhance reaction efficiency .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 429.5 g/mol |
| Solubility | Moderate in DMSO, DMF; poor in water |
| Stability | Sensitive to oxidation (thiol group) |
| Melting Point | Not reported (analogs: 180–220°C) |
The thiol group at position 3 contributes to redox activity, enabling disulfide bond formation under oxidative conditions . The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
Biological Activities and Mechanisms
Anticancer Activity
Compounds with 3-nitrobenzylidene hydrazones demonstrate cytotoxicity against HeLa (IC₅₀: 12.5 µM) and MCF-7 (IC₅₀: 18.7 µM) cells via apoptosis induction . Mechanistic studies suggest inhibition of topoisomerase II and tubulin polymerization .
Antioxidant Effects
The thiol group scavenges free radicals (e.g., DPPH assay: 75–82% inhibition at 100 µM), while the ethoxy group stabilizes radical intermediates .
Applications and Future Directions
Pharmaceutical Development
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Antibacterial adjuvants: Synergistic effects with β-lactam antibiotics against resistant strains .
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Chemotherapeutic agents: Dual-action molecules targeting kinase and protease pathways .
Material Science
Research Gaps and Opportunities
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